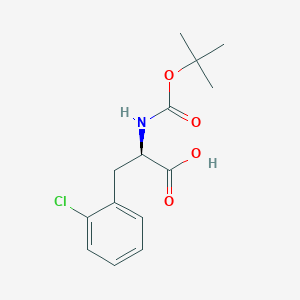

Boc-2-chloro-D-phenylalanine

Description

Significance of Non-Natural Amino Acids in Chemical and Biological Research

Non-natural amino acids (UAAs) are amino acids that are not naturally encoded in an organism's genetic code. rsc.orgnih.gov They can be synthesized chemically or are sometimes found as secondary metabolites in organisms like bacteria and fungi. rsc.orgnih.gov The ability to incorporate these synthetic building blocks into peptides and proteins has opened up new avenues for scientific exploration. rsc.orgnih.gov

The incorporation of non-natural amino acids into peptides can significantly alter their biological activity. mdpi.comnih.govacs.org By introducing specific chemical modifications, researchers can enhance a peptide's stability against enzymatic degradation, a common challenge with natural peptides. nih.govmdpi.comnih.govacs.org This increased stability can lead to prolonged therapeutic effects. thedailyscientist.org Furthermore, the unique side chains of non-natural amino acids can lead to improved binding affinity and selectivity for biological targets, such as receptors and enzymes. This modulation of biological activity is a key strategy in the development of new therapeutic agents. nih.govacs.org

Non-natural amino acids are invaluable tools in drug design and development. nih.gov They serve as crucial building blocks for creating peptide-based drugs and peptidomimetics with enhanced drug-like properties, including improved stability, potency, and bioavailability. nih.govmdpi.comnih.gov By introducing UAAs, scientists can fine-tune the physicochemical properties of molecules to optimize their therapeutic potential. For instance, the introduction of hydroxyl or amino groups can increase a drug's affinity for tumor cell receptors, enhancing its targeting ability. This strategic use of non-natural amino acids has been instrumental in the development of clinically approved drugs and promising drug candidates. nih.govchemimpex.com

In the fields of protein engineering and synthetic biology, non-natural amino acids provide a means to create proteins with novel functions and enhanced properties. portlandpress.combitesizebio.com By moving beyond the limitations of the 20 natural amino acids, researchers can design proteins with increased stability, altered catalytic activity, and new binding capabilities. cardiff.ac.uk This is achieved by reprogramming the cellular machinery to incorporate these synthetic amino acids at specific sites within a protein's structure. portlandpress.comcardiff.ac.uk This "genetic code expansion" has a major impact on understanding and engineering biological systems, enabling the creation of everything from more efficient biocatalysts to new bionanohybrid materials. rsc.orgportlandpress.comcardiff.ac.uk

Applications in Drug Design and Development

Overview of Halogenated Phenylalanine Derivatives

Among the various classes of non-natural amino acids, halogenated phenylalanine derivatives represent a particularly important and widely studied group. The introduction of a halogen atom onto the phenyl ring of phenylalanine can have profound effects on the molecule's properties.

The process of halogenation, or adding a halogen atom such as fluorine, chlorine, bromine, or iodine, can significantly alter a molecule's physicochemical properties. mdpi.com Halogenation can influence a molecule's lipophilicity, electronic character, and steric profile. mdpi.comresearchgate.net For instance, the introduction of a halogen can create a "halogen bond," a type of non-covalent interaction that can influence molecular packing and binding to biological targets. rsc.org This modification can also impact a peptide's folding properties and its resistance to proteolytic degradation. mdpi.com The specific effects depend on the type of halogen and its position on the aromatic ring. rsc.org

Chloro-substituted phenylalanines, including the subject of this article, Boc-2-chloro-D-phenylalanine, are of particular interest in medicinal chemistry and biochemical research. chemimpex.comchemimpex.comchemimpex.com The presence of a chlorine atom can enhance the electrophilicity of the molecule, making it a useful component in various chemical reactions. cymitquimica.com In the context of drug development, chloro-substituted phenylalanines are used to synthesize novel drug candidates, including those with potential anticancer activity. chemimpex.comchemimpex.com The chlorine atom can interact favorably with hydrophobic amino acid residues like leucine (B10760876) in protein binding sites. researchgate.netnih.gov These derivatives serve as valuable tools for studying protein structure and function, enzyme inhibition, and for creating peptides with enhanced biological activity and stability. chemimpex.comchemimpex.com

This compound: A Closer Look

This compound is a derivative of the amino acid D-phenylalanine. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a chlorine atom at the second position (ortho position) of the phenyl ring. The Boc group is a common protecting group in peptide synthesis, enhancing the compound's stability and solubility during the process. chemimpex.com The ortho-chloro substitution provides unique steric and electronic properties that make this compound a valuable building block in the synthesis of complex peptides and other bioactive molecules. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 80102-23-4 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C14H18ClNO4 | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 299.75 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Cream powder | chemimpex.com |

| Melting Point | 93-100 °C | chemimpex.com |

| Optical Rotation | [a]D20 = +27 ± 2º (C=1 in EtOAc) | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Table 2: Chemical and Physical Properties of Boc-2-chloro-L-phenylalanine

| Property | Value | Source |

|---|---|---|

| CAS Number | 114873-02-8 | nih.govsigmaaldrich.com |

| Molecular Formula | C14H18ClNO4 | nih.govsigmaaldrich.com |

| Molecular Weight | 299.75 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 94-100 °C | sigmaaldrich.com |

| Optical Rotation | [α]20/D −24.5±1°, c = 1% in ethyl acetate (B1210297) | sigmaaldrich.com |

| Purity | ≥98.0% (TLC) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 2 Chloro D Phenylalanine

Stereoselective Synthesis Approaches

The creation of enantiomerically pure amino acids like Boc-2-chloro-D-phenylalanine relies on stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. Key methods include asymmetric catalysis using chiral catalysts and biocatalytic transformations that leverage the inherent stereospecificity of enzymes.

Asymmetric α-Alkylation of Glycine (B1666218) Schiff Bases

A prominent chemical method for synthesizing unnatural α-amino acids is the asymmetric α-alkylation of glycine Schiff bases. rsc.orgnih.govrsc.org This approach utilizes a glycine derivative where the amino group is protected as a Schiff base (or imine), typically with benzophenone (B1666685) (N-(diphenylmethylene)glycine tert-butyl ester). mdpi.comrsc.org The α-carbon of this substrate can be deprotonated to form a nucleophilic enolate, which then reacts with an electrophile, such as a substituted benzyl (B1604629) bromide. The stereochemical outcome of the reaction is directed by a chiral phase-transfer catalyst. mdpi.comacs.org

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective chiral phase-transfer catalysts for the asymmetric alkylation of glycine imines. mdpi.commdpi.com These catalysts, developed from naturally occurring and inexpensive alkaloids like cinchonine (B1669041) and cinchonidine, create a chiral environment around the enolate. nih.gov The catalyst forms a tight ion pair with the glycine enolate, shielding one face of the planar enolate and forcing the incoming electrophile (e.g., 2-chlorobenzyl bromide) to attack from the less hindered face. This controlled approach dictates the stereochemistry of the newly formed stereocenter. thieme-connect.com Modifications to the alkaloid structure, such as the introduction of an N-(9-anthracenylmethyl) group, have been shown to significantly improve both chemical yields and enantioselectivity by enhancing π-π stacking interactions between the catalyst and the enolate. mdpi.comthieme-connect.com

| Catalyst Type | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Cinchonine-derived (1f) | 3,5-Dichlorobenzyl bromide | 95 | 94 | R |

| Cinchonidine-derived (1i) | 3-Chlorobenzyl bromide | 99 | 98 | S |

| Cinchonidine-derived (1i) | 1-Naphthylmethyl bromide | 85 | 97 | S |

| Cinchonine-derived (1f) | Benzyl bromide | 87 | 94 | R |

Data sourced from scientific reports on asymmetric phase-transfer catalysis. mdpi.com

The success of the asymmetric alkylation using Cinchona alkaloid catalysts is highly dependent on the substrate. The reaction generally tolerates a wide variety of substituted benzyl bromides, including those with halo (F, Cl, Br), electron-withdrawing (nitro), and electron-donating (dimethoxy) groups. nih.gov However, the position and electronic nature of the substituent on the phenyl ring can impact the enantioselectivity. mdpi.com For instance, in some systems, a chloro-substituent on the benzyl bromide resulted in a lower enantiomeric excess compared to a methyl group. mdpi.com The steric hindrance of the incoming electrophile also plays a crucial role; highly substituted or bulky alkylating agents may react sluggishly or with reduced selectivity. While this method is powerful, achieving exceptionally high enantiomeric excess (>99%) for every substituted phenylalanine derivative, including all chloro-isomers, can be challenging and may require specific catalyst optimization for each substrate. nih.govmdpi.com

Catalysis by Cinchona Alkaloid Quaternary Ammonium Salts

Biocatalytic Cascades for Chiral Amino Acid Synthesis

A highly effective biocatalytic strategy for producing D-amino acids is the stereoinversion of their readily available and less expensive L-enantiomers. rsc.orgmdpi.com This process is typically achieved through a two-step enzymatic cascade. rsc.orgnih.gov

Oxidative Deamination : An L-amino acid deaminase (LAAD) enzyme, often from Proteus mirabilis, selectively converts the L-amino acid into its corresponding α-keto acid. rsc.orgpolimi.it

Reductive Amination : A D-amino acid dehydrogenase (DAADH) or an engineered D-aminotransferase then catalyzes the stereoselective amination of the α-keto acid intermediate to form the desired D-amino acid with high enantiopurity. rsc.orgmdpi.compolimi.it

This cascade often incorporates a third enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the essential NADPH cofactor consumed during the reductive amination step, making the process more cost-effective and sustainable. nih.govrsc.org

Instead of using isolated enzymes, it is often more practical and robust to use whole microbial cells (e.g., recombinant Escherichia coli) that have been engineered to express the entire enzymatic cascade. nih.govnih.govfrontiersin.org These whole-cell biocatalysts contain all the necessary enzymes and cofactor regeneration systems within a protected cellular environment. nih.gov This approach has been successfully applied to the stereoinversion of various L-amino acids, including halogenated phenylalanine derivatives. nih.govd-nb.info Specifically, an engineered E. coli strain co-expressing L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate dehydrogenase (FDH) has been shown to convert 2-chloro-L-phenylalanine into 2-chloro-D-phenylalanine with excellent conversion and optical purity. nih.govd-nb.info

| Substrate (L-enantiomer) | Conversion (%) | Enantiomeric Excess (ee, %) of D-Product |

|---|---|---|

| Phenylalanine | >99 | >99 |

| 2-Chloro-phenylalanine | >99 | >99 |

| 3-Chloro-phenylalanine | >99 | >99 |

| 4-Chloro-phenylalanine | >99 | >99 |

Data from a study on an in vivo cascade biocatalysis system. Reaction conditions involved incubating 30 mM of the L-amino acid substrate with the E. coli whole-cell biocatalyst at 30°C for 24 hours. nih.govd-nb.info

Stereoinversion of L-Amino Acids to D-Amino Acids

Crystallization-Induced Asymmetric Transformation (CIAT) for Phenylalanine Derivatives

Crystallization-Induced Asymmetric Transformation (CIAT) stands as a powerful method for obtaining enantiomerically pure compounds from a racemic mixture. This technique combines in-situ racemization of the undesired enantiomer in solution with the selective crystallization of the desired enantiomer, theoretically allowing for a 100% yield of a single chiral product. researchgate.netacs.org For phenylalanine derivatives, CIAT offers an attractive alternative to other resolution methods. ut.ac.irsid.ir

A notable application of this principle involves the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for various pharmaceuticals. acs.orgdntb.gov.ua In this process, a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer is achieved with high enantiomeric excess (96-99%). acs.org This is significant because the starting material, L-phenylalanine, is inexpensive and readily available. Diazotization and bromination of L-phenylalanine initially yield the (S)-bromo acid. acs.org Through CIAT, this undesired (S)-enantiomer is converted in solution to the desired (R)-enantiomer, which then crystallizes out, driving the equilibrium towards the formation of more of the (R)-enantiomer. acs.org

Research has also demonstrated the use of CIAT for preparing L-Tyrosine and L-Dopa from racemic phenylalanine methyl ester derivatives. ut.ac.irsid.ir The process involves the formation of diastereomeric salts with a chiral resolving agent, such as (2R,3R)-tartaric acid, in the presence of an aldehyde like 5-nitrosalicylaldehyde. ut.ac.ir This facilitates the selective crystallization of one diastereomer, while the other remains in solution and undergoes racemization, eventually leading to a high yield and optical purity of the desired L-amino acid derivative. ut.ac.irsid.ir

The effectiveness of CIAT is highly dependent on the choice of solvent and the conditions for racemization. Studies have investigated various solvents and catalytic conditions to optimize the resolution of phenylalanine methyl esters. sid.ir This dynamic resolution process is a key strategy in asymmetric synthesis, enabling the efficient production of valuable chiral building blocks from racemic precursors. researchgate.netacs.org

Protection Group Strategies

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools for masking reactive functional groups. pitt.edunumberanalytics.com This allows for chemical transformations to be performed on other parts of the molecule without unintended side reactions. The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acids. wikipedia.org

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a carbamate-based protecting group favored in organic synthesis, particularly in peptide synthesis, for the protection of amines. wikipedia.orgtotal-synthesis.comchemistrysteps.com Its primary role is to decrease the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted reactions. numberanalytics.comchemistrysteps.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comwikipedia.org

The steric bulk of the Boc group is a key feature, and it is readily removed under mild acidic conditions, which is a significant advantage. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol, are commonly used for deprotection. wikipedia.org The mechanism of removal involves the formation of a stable tert-butyl cation, which then forms isobutene and carbon dioxide, driving the reaction to completion. chemistrysteps.com This acid lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses. total-synthesis.com

Compatibility with Various Synthetic Conditions

A major advantage of the Boc protecting group is its stability under a wide range of reaction conditions, making it highly compatible with many synthetic transformations. tcichemicals.com The Boc group is resistant to:

Basic hydrolysis: It remains intact under basic conditions, allowing for reactions such as ester saponification to be carried out on other parts of the molecule. total-synthesis.comresearchgate.net

Many nucleophiles: The carbamate (B1207046) linkage is generally unreactive towards nucleophilic attack. total-synthesis.comorganic-chemistry.org

Catalytic hydrogenation: Unlike the Cbz group, the Boc group is stable to conditions used for catalytic hydrogenation, enabling the reduction of other functional groups in the molecule. total-synthesis.comchemistrysteps.com

This robustness allows for a high degree of flexibility in designing synthetic routes. For instance, in the synthesis of halogenated phenylalanine derivatives, the Boc group can withstand the conditions required for palladium-catalyzed coupling reactions, which are often used to introduce the halogen atom onto the aromatic ring. beilstein-journals.org Its stability allows for the selective manipulation of other functional groups without premature deprotection of the amine. organic-chemistry.org While generally stable, the Boc group's lability increases with the acidity of the medium. researchgate.net Therefore, careful consideration of reaction conditions is necessary to ensure the protecting group remains intact until its intended removal. researchgate.net

Advanced Synthetic Protocols

The synthesis of unnatural amino acids, such as this compound, often requires advanced and highly specific synthetic protocols to achieve the desired structure and stereochemistry. pitt.edubioascent.com These methods include sophisticated catalytic reactions and multi-step pathways designed to build complex molecular architectures. princeton.edu

Palladium-Catalyzed Coupling Reactions in Halogenated Phenylalanine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds. In the context of halogenated phenylalanine derivatives, these reactions provide a powerful tool for introducing halogen atoms onto the phenyl ring with high regioselectivity. nih.govresearchgate.net

One approach involves the use of a native amine functional group to direct the C-H halogenation of phenylalanine derivatives. nih.govresearchgate.netresearchgate.net This method can be used for chlorination, bromination, and iodination at the ortho position of the phenyl ring. nih.gov The reaction is typically catalyzed by a palladium(II) species, and additives like trifluoroacetic acid can be employed to facilitate the transformation. nih.govresearchgate.net This direct C-H functionalization strategy is advantageous as it can sometimes circumvent the need for pre-functionalized starting materials, making the synthesis more efficient. researchgate.net

Another strategy is the Negishi cross-coupling reaction, which has been used to synthesize fluorinated phenylalanine analogues. beilstein-journals.org This involves the reaction of an organozinc compound derived from a protected iodoalanine with a halogenated aromatic compound in the presence of a palladium(0) catalyst. beilstein-journals.org This method allows for the direct formation of the halogenated phenylalanine skeleton.

The compatibility of the Boc protecting group with these palladium-catalyzed conditions is crucial for the successful synthesis of Boc-protected halogenated phenylalanines. beilstein-journals.org

Multi-Step Synthetic Pathways for Complex Derivatives

The creation of complex, non-proteinogenic amino acids like this compound is typically achieved through multi-step synthetic pathways. pitt.edu These routes often begin with readily available chiral precursors, such as natural amino acids, and involve a series of chemical transformations to introduce the desired modifications. bioascent.comprinceton.edu

For example, a general strategy for synthesizing unnatural amino acids might involve:

Protection: The amino and carboxyl groups of a starting amino acid are protected to prevent them from reacting in subsequent steps. pitt.edu The Boc group is a common choice for amine protection. vulcanchem.com

Side-Chain Modification: The side chain of the amino acid is then chemically altered. For halogenated phenylalanines, this could involve a directed C-H halogenation as described above, or a coupling reaction with a halogen-containing reagent. beilstein-journals.orgnih.gov

Deprotection: Finally, the protecting groups are removed to yield the desired unnatural amino acid. wikipedia.org

An illustrative multi-step synthesis is the conversion of serine into a variety of optically pure unnatural amino acids. princeton.edu This process utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate (derived from serine) and various aryl halides. princeton.edu This highlights how a sequence of reactions, including protection, functional group interconversion, and a key bond-forming step, can be orchestrated to produce complex targets. The synthesis of phenylalanine derivatives has also been achieved through multi-step sequences involving intermediates like methyl 3-chlorosulfonylbenzoate or 3-nitrobenzoyl chloride, followed by hydrolysis and coupling with amine fragments. nih.gov These pathways underscore the necessity of careful planning and execution to achieve the synthesis of complex and valuable amino acid derivatives. bioascent.comresearchgate.net

Chemical Reactivity and Derivatization of Boc 2 Chloro D Phenylalanine

Reactions Involving the Carboxyl Group

The carboxylic acid functional group in Boc-2-chloro-D-phenylalanine is a primary site for a variety of chemical modifications, most notably esterification, amidation, and the formation of peptide bonds.

Esterification and Amidation Reactions

The carboxyl group of this compound can readily undergo esterification to form the corresponding esters. A common example is the formation of a methyl ester. orgsyn.org This reaction is typically carried out by treating the amino acid with an alcohol, such as methanol, in the presence of an acid catalyst. Esterification is often employed to temporarily protect the carboxyl group during synthesis or to modify the solubility and pharmacokinetic properties of the final molecule.

Similarly, amidation reactions can be performed to convert the carboxylic acid into an amide. This involves reacting this compound with an amine in the presence of a coupling agent. These reactions are fundamental in the synthesis of a wide range of organic compounds and peptidomimetics.

Formation of Peptide Bonds

A principal application of this compound is its use as a building block in peptide synthesis. chemimpex.comchemimpex.comsigmaaldrich.comcymitquimica.com The Boc protecting group on the α-amino group allows for the controlled, stepwise addition of this amino acid to a growing peptide chain. chemimpex.compeptide.com The process involves the activation of the carboxyl group, typically using a coupling reagent, followed by reaction with the free amino group of another amino acid or peptide. chemimpex.com This forms a new peptide bond, extending the peptide sequence.

The presence of the chlorine atom on the phenyl ring can influence the biological activity and conformational properties of the resulting peptide. chemimpex.comvulcanchem.com this compound is particularly valuable in the development of therapeutic peptides and other bioactive compounds. chemimpex.comchemimpex.com The Boc solid-phase peptide synthesis (SPPS) is a common methodology where this compound is utilized. sigmaaldrich.com

Reactions Involving the Amino Group

The N-terminal Boc group is a key feature of this compound, providing a stable yet readily cleavable protecting group for the amino function.

Deprotection of the Boc Group and Subsequent Transformations

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. organic-chemistry.orgresearchgate.net It is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This deprotection step yields the free amino group of 2-chloro-D-phenylalanine, which can then participate in further reactions. The cleavage of the Boc group proceeds through the formation of a carbamic acid intermediate, which subsequently decarboxylates.

Once the amino group is deprotected, it can undergo various transformations. A primary application is its participation in the formation of a new peptide bond, allowing for the elongation of a peptide chain from the N-terminus. researchgate.net

Table 1: Common Reagents for Boc Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Typically in dichloromethane (DCM) | A standard and widely used method. nih.gov |

| Hydrochloric acid (HCl) | In organic solvents like dioxane or ethyl acetate (B1210297) | Another common acidic condition for Boc removal. nih.gov |

| Oxalyl chloride in methanol | Room temperature | A mild method for selective deprotection. nih.govrsc.org |

Acylation and Other N-Functionalizations

Following the removal of the Boc group, the newly exposed primary amine can be acylated. researchgate.net Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This is a fundamental transformation for introducing a variety of functional groups onto the nitrogen atom. For example, N-acylation with 2-thiophenecarbonyl chloride has been demonstrated in the synthesis of related phenylalanine derivatives. researchgate.net

Other N-functionalizations are also possible, allowing for the synthesis of a diverse array of derivatives. These modifications can be crucial for tuning the biological activity, stability, and other properties of the final compound.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group of this compound introduces specific reactivity that can be exploited for further molecular diversification. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring. nih.gov

The phenyl ring itself can participate in various aromatic substitution reactions. Furthermore, the carbon-chlorine bond can be a site for transition-metal-catalyzed cross-coupling reactions. For instance, in related halogenated phenylalanine derivatives, palladium-catalyzed reactions such as Stille coupling have been used to form new carbon-carbon bonds by coupling the aryl halide with organostannane reagents. beilstein-journals.orgresearchgate.net Similarly, Suzuki coupling reactions with boronic acids are also a possibility for creating biaryl structures or introducing other functional groups. beilstein-journals.org These types of reactions significantly expand the synthetic utility of this compound, enabling the creation of novel and complex molecular architectures. chemimpex.com

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-chloro-D-phenylalanine | |

| Trifluoroacetic acid | |

| Dichloromethane | |

| 2-thiophenecarbonyl chloride | |

| Boronic acids |

Aromatic Substitutions and Cross-Coupling Reactions

The chloro-substituted phenyl group of this compound is amenable to several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common and efficient. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. chemie-brunschwig.ch In the context of this compound, the chloro-substituted ring can react with various aryl or vinyl boronic acids or their esters. This enables the synthesis of biaryl or styryl phenylalanine derivatives, which are of significant interest in medicinal chemistry for creating peptides with modified conformations and properties. mdpi.com Research on similar N-Boc protected halogenated phenylalanines has demonstrated successful Suzuki couplings to create terphenyl-based amino acids. rsc.org The success of these reactions often depends on the choice of palladium catalyst, ligand, and base to achieve good yields while preventing racemization of the chiral center. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to synthesize alkynyl-substituted aromatic compounds. nih.gov Applying this to this compound would involve reacting it with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. While aryl chlorides can require more forcing conditions (e.g., higher temperatures) than aryl bromides or iodides, specialized catalyst systems have been developed to facilitate this transformation under milder conditions. acs.orgorganic-chemistry.org This modification introduces a rigid, linear alkyne functional group into the phenylalanine side chain, which can be used for further chemical modifications or to act as a structural probe.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net this compound can be coupled with a wide range of primary or secondary amines to generate N-aryl substituted phenylalanine analogues. This reaction has been successfully applied to other unprotected halotryptophans in aqueous conditions, suggesting its potential applicability for modifying other halogenated amino acids. researchgate.net This allows for the introduction of diverse nitrogen-containing functional groups, significantly expanding the chemical space accessible from this single building block.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemie-brunschwig.ch It is known for its high functional group tolerance. Research has shown the successful Negishi coupling of protected iodoalanine with various aryl halides to produce phenylalanine derivatives. beilstein-journals.org By analogy, this compound could serve as the aryl halide partner, reacting with different organozinc reagents to form new C-C bonds.

Table 1: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) / C(sp²)–C(sp) | Biaryl or Styryl Phenylalanine Derivative |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Alkynyl-Substituted Phenylalanine Derivative |

| Buchwald-Hartwig | Amine (Primary/Secondary) | C(sp²)–N | N-Aryl Phenylalanine Derivative |

| Negishi | Organozinc Reagent | C(sp²)–C(sp³) / C(sp²)–C(sp²) | Alkyl/Aryl-Substituted Phenylalanine Derivative |

Potential for Further Functionalization

Beyond direct substitution of the chlorine atom, the structure of this compound offers multiple avenues for further derivatization. The products obtained from the initial cross-coupling reactions can themselves be starting points for subsequent modifications. greyhoundchrom.com

The primary amine and carboxylic acid groups, once deprotected, are key sites for functionalization. The most common application is its incorporation into peptide chains via standard solid-phase or solution-phase peptide synthesis. chemimpex.com The Boc group is readily removed under acidic conditions, freeing the amine for amide bond formation. The carboxylic acid can be activated to react with the N-terminus of another amino acid or peptide.

Furthermore, the functional groups introduced via cross-coupling reactions open up a new realm of chemical possibilities.

An alkyne introduced by a Sonogashira coupling can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach complex molecular tags, fluorophores, or other biomolecules.

A biaryl system created via a Suzuki reaction can be further functionalized through reactions targeting one of the aromatic rings.

The introduction of functional groups like esters or ketones on the newly added aryl moiety can serve as handles for subsequent reactions. organic-chemistry.org

Additionally, C-H activation is an emerging strategy for peptide modification. wiley.com While the existing chlorine atom is the most reactive site for cross-coupling, other C-H bonds on the aromatic ring could potentially be targeted for functionalization using specific directing groups and catalysts, allowing for the synthesis of poly-substituted aryl amino acids. rsc.orgwiley.com

Applications in Peptide Synthesis and Medicinal Chemistry

Integration into Peptide Sequences

The primary application of Boc-2-chloro-D-phenylalanine is its incorporation into peptide chains to create analogues of naturally occurring peptides or entirely new sequences. chemimpex.com The Boc group serves as a temporary protecting group for the alpha-amino group, preventing unwanted side reactions during the peptide coupling step. peptide.com This protection is crucial for the stepwise and controlled assembly of amino acids into a defined sequence. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is well-suited for use in Boc-based solid-phase peptide synthesis (SPPS). SPPS is a cornerstone technique in peptide chemistry where a peptide chain is assembled step-by-step while one end is attached to an insoluble polymer support, or resin. peptide.com

In the Boc-SPPS strategy, the N-terminal amine of the growing peptide chain is protected by the Boc group. peptide.com The synthesis cycle involves two key steps:

Deprotection: The acid-labile Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to expose a free amine on the resin-bound peptide. peptide.com

Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the newly exposed amine, extending the peptide chain. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com Resins commonly used in Boc-SPPS include Merrifield and PAM resins, which are stable to the repeated TFA treatments but allow for cleavage of the final peptide from the support using very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comiris-biotech.de The use of this compound in this process allows for the precise insertion of this unnatural amino acid at any desired position within the peptide sequence. chemimpex.com

Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, this compound is also applicable in solution-phase peptide synthesis (SolPPS). google.com In this classical approach, all reactants, including the growing peptide chain and the amino acid to be added, are dissolved in an appropriate organic solvent. google.com The Boc protecting group strategy functions similarly to SPPS, where the Boc group masks the N-terminus during the coupling reaction and is subsequently removed by acidolysis to allow for the next coupling step. google.com Solution-phase synthesis can be advantageous for the large-scale production of shorter peptides or for the synthesis of protected peptide fragments that may be difficult to prepare on a solid support.

Impact on Peptide Conformation and Stability

The incorporation of this compound into a peptide has significant effects on the resulting molecule's structure and durability. chemimpex.comcymitquimica.com

Enhanced Stability: Peptides containing D-amino acids, such as D-phenylalanine, exhibit significantly increased stability against enzymatic degradation. nih.gov Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acids, which are the exclusive form found in natural proteins. nih.gov Peptides containing D-isomers are poor substrates for these enzymes, leading to a longer biological half-life.

Modified Hydrophobicity: The presence of a chloro substituent on the phenyl ring increases the hydrophobicity of the amino acid side chain compared to natural phenylalanine. cymitquimica.com This modification can influence how the peptide interacts with biological membranes or the hydrophobic pockets of target proteins. cymitquimica.com

| Modification | Synthetic Application | Observed Impact on Peptide/Molecule | Reference |

|---|---|---|---|

| D-Amino Acid Incorporation | Peptide Synthesis | Improves stability against enzymatic degradation. | nih.gov |

| Halogenation (e.g., Chlorination, Fluorination) | Drug Design, Peptide Synthesis | Enhances binding affinity, selectivity, stability, and lipophilicity; can influence conformation. | beilstein-journals.org |

| Boc-Protection | Solid-Phase & Solution-Phase Peptide Synthesis | Enables stepwise, controlled synthesis by temporarily blocking the N-terminus. | peptide.comgoogle.com |

Role in Drug Discovery and Development

The unique characteristics of this compound make it a valuable tool in medicinal chemistry for the creation of new pharmaceutical agents. chemimpex.comchemimpex.com By introducing this unnatural amino acid, researchers can modulate the pharmacological properties of a peptide to improve its efficacy and therapeutic potential. chemimpex.com

Design of Bioactive Compounds

This compound is used as a building block in the rational design of a wide range of bioactive compounds, particularly enzyme inhibitors and receptor modulators. chemimpex.comchemimpex.com Many therapeutic peptides and small molecules derive their activity from mimicking a natural ligand that binds to a protein target. For instance, phenylalanine derivatives are core components of certain protease inhibitors. nih.gov

By replacing a standard phenylalanine residue with 2-chloro-D-phenylalanine, medicinal chemists can:

Enhance Binding Affinity: The chlorine atom can form specific interactions, such as hydrophobic or halogen bonds, with the target protein's active site, potentially increasing the compound's binding strength and potency.

Improve Selectivity: The unique shape and electronic properties of the chlorinated ring can lead to a better fit in the target protein compared to off-target proteins, resulting in a more selective drug with fewer side effects.

Create Novel Scaffolds: It serves as a starting material for creating complex molecular architectures designed to interact with specific biological pathways. chemimpex.com

Development of Targeted Therapeutics

The structural features of 2-chloro-D-phenylalanine are particularly useful for designing targeted therapeutics, which are engineered to act on specific cells or biochemical pathways, such as those involved in cancer. chemimpex.comnetascientific.com The ability to introduce specific functionalities via the chlorinated phenyl ring allows for the fine-tuning of a drug's interaction with its biological target. chemimpex.comchemimpex.com For example, its incorporation into a peptide can improve efficacy and selectivity for therapeutic agents used in oncology and neurology research. netascientific.com This targeted approach is a central goal of modern drug development, aiming to maximize therapeutic effects while minimizing harm to healthy tissues. chemimpex.com

Enzyme Inhibitors and Receptor Modulators

This compound is a versatile derivative of the amino acid phenylalanine, widely utilized in peptide synthesis and pharmaceutical research. chemimpex.com Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom on the phenyl ring, makes it a valuable component in the development of enzyme inhibitors and receptor modulators. chemimpex.comchemimpex.com The Boc group enhances stability and solubility, while the chlorophenyl substitution allows for specific biological interactions, crucial for designing targeted therapeutics. chemimpex.com

The incorporation of this unnatural amino acid into peptide chains can lead to the creation of peptidomimetics with improved pharmacokinetic properties. These modified peptides can act as inhibitors for specific enzymes or as modulators for receptor activity, playing a significant role in drug discovery and the study of biochemical pathways. chemimpex.comchemimpex.comsigmaaldrich.com

Specific Examples in Enzyme Activity Modulation

The unique structural characteristics of this compound make it a valuable tool in the modulation of enzyme activity. Its application extends to creating inhibitors and modulators for various enzymes, which is a key area in drug discovery and development. chemimpex.com The presence of the chlorine atom on the phenyl ring can alter the electronic properties of the molecule, leading to enhanced selectivity and potency.

One area of application is in the development of kinase inhibitors. For instance, derivatives of phenylalanine have been used to create inhibitors of AKT kinase, a key enzyme in cell signaling pathways. acs.org While this specific study used Boc-L-Phe-vinyl ketone, it highlights the potential of phenylalanine derivatives in creating targeted enzyme inhibitors. acs.org The introduction of halogenated phenylalanines into peptides can increase their stability against enzymatic degradation, a desirable property for therapeutic agents.

Detailed research findings on the specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of peptides containing this compound against specific enzymes are often proprietary or published within specific drug discovery programs. However, the general principle is that the chloro-substituted phenyl ring can interact with hydrophobic pockets in an enzyme's active site, potentially leading to a stronger binding affinity compared to unsubstituted phenylalanine.

Applications in Cancer Treatment

The unique structure of this compound makes it a valuable building block in the development of novel pharmaceuticals, particularly in creating targeted therapies for various diseases, including cancer. chemimpex.com Halogenated phenylalanine derivatives are utilized in drug design to improve binding affinity and selectivity for therapeutic targets. In oncology, these derivatives can function as enzyme inhibitors or receptor antagonists to obstruct pathways involved in tumor growth.

The incorporation of unnatural amino acids like this compound into peptides can lead to peptidomimetics with enhanced biological activity and resistance to breakdown by proteases, making them promising candidates for cancer therapeutics. sigmaaldrich.com While direct clinical applications of this compound in cancer treatment are not broadly documented in general literature, its role as a key intermediate in the synthesis of potential anti-cancer agents is well-established in pharmaceutical research. chemimpex.com

For example, fluorinated phenylalanine derivatives have been developed as PET tracers for brain tumor imaging, showcasing the utility of halogenated phenylalanines in oncology. beilstein-journals.org

Research in Neuroscience and Neurotransmitter Systems

This compound and its related compounds are explored for their potential effects on neurotransmitter systems, aiding in the investigation of neuropharmacology and treatments for mental health conditions. chemimpex.com Phenylalanine itself is a precursor for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine. wikipedia.org The D-isomer of phenylalanine has been studied for its potential to modulate neurotransmitter activity.

The introduction of a chlorine atom to the phenyl ring can alter the molecule's interaction with biological targets within the nervous system. chemimpex.com This makes this compound a useful tool in studying neurotransmitter systems and receptor interactions, which can contribute to a better understanding of neurological disorders. chemimpex.com For instance, 4-Chloro-DL-phenylalanine is used in research to investigate the effects of serotonin (B10506) depletion by irreversibly binding to tryptophan hydroxylase. While this is a different isomer and form, it illustrates how chlorinated phenylalanines can be potent tools in neuroscience research.

HIV Capsid Modulators

Recent research has identified phenylalanine derivatives as promising HIV capsid (CA) modulators. The HIV capsid is a critical protein for viral replication, making it an attractive target for antiretroviral therapy. nih.govnih.gov

Scientists have designed and synthesized novel series of phenylalanine derivatives that exhibit potent antiviral activities against both HIV-1 and HIV-2. nih.govmdpi.com In one study, optimization of a lead compound led to quinazolin-4-one-bearing phenylalanine derivatives, with compounds 12a2 and 21a2 showing significant potency as HIV-1 CA modulators. nih.gov Another study focused on low-molecular-weight phenylalanine derivatives, identifying compound 7t as having remarkable antiviral activity, surpassing the potency of the reference compound PF74. nih.gov

These studies often involve the use of Boc-protected phenylalanine derivatives during the synthesis of the final active compounds. nih.govmdpi.com The Boc group serves as a crucial protecting group in the multi-step synthesis of these complex molecules. organic-chemistry.org

Bioconjugation Strategies

Bioconjugation is a technique used to create a covalent link between a biomolecule and another molecule to impart desirable properties. rsc.orgrsc.org this compound can be utilized in bioconjugation processes, allowing researchers to attach it to other biomolecules. chemimpex.com

Attachment to Biomolecules and Imaging Agents

The unique structure of this compound makes it suitable for incorporation into peptides, which can then be conjugated to other molecules. chemimpex.com The process of bioconjugation often involves the selective reaction of functional groups on each molecule. rsc.org In the context of a peptide containing this compound, the terminal amino or carboxyl groups, or the side chains of other amino acids in the peptide, can be used for conjugation. nih.govresearchgate.net

This strategy can be employed to attach peptides to drugs or imaging agents, potentially enhancing their efficacy and targeting capabilities. chemimpex.com For example, a peptide containing this modified amino acid could be linked to a fluorescent tag to study its interaction with a biological target or to a drug molecule to direct it to a specific site in the body. chemimpex.com The development of fluorinated phenylalanine derivatives for use as PET imaging agents is a prime example of this application. beilstein-journals.org

Analytical Methodologies for Chiral Phenylalanine Derivatives

Chiral Separations

The separation of enantiomers is a critical step in the analysis of chiral compounds. For Boc-protected amino acids, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a primary method.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is paramount and depends on the specific characteristics of the analyte. For N-protected amino acids like Boc-2-chloro-D-phenylalanine, several types of CSPs have proven effective.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, are particularly useful due to their multimodal capabilities and broad selectivity for a wide range of acidic, basic, and amphoteric racemates. sigmaaldrich.comsigmaaldrich.com These CSPs can operate in different modes, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.com For t-BOC amino acids, the reversed-phase mode is often the most viable choice on both teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R) based columns. sigmaaldrich.comsigmaaldrich.com The primary interaction site for these separations appears to be the carboxylate group of the analyte with the chiral amino group of the CSP. sigmaaldrich.com

Pirkle or "brush-type" CSPs, which are derivatives of optically pure amino acids or carboxylic acids covalently bonded to silica, are also effective for the direct enantiomeric separation of various compounds, including Boc-amino acids. scas.co.jpwindows.net For instance, a CSP based on (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine with a urea (B33335) linkage can be used for these separations. windows.net

The selection of the mobile phase is also crucial. For reversed-phase separations of t-BOC amino acids on cyclodextrin-based CSPs, a common starting mobile phase is a mixture of acetonitrile (B52724) and 1% triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer at either pH 7 or pH 4. sigmaaldrich.com For separations on macrocyclic glycopeptide CSPs, mobile phases can be adapted for LC/MS compatibility by using volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate. sigmaaldrich.com

A study on the separation of N(α)-Boc-N(4)-(hydroorotyl)-4-aminophenylalanine stereoisomers utilized a quinine-based zwitterionic stationary phase with a polar-ionic eluent system consisting of acetonitrile, methanol, and water with formic acid and diethylamine. nih.gov This highlights the potential for specialized CSPs and mobile phases to achieve challenging separations.

Table 1: HPLC Chiral Stationary Phases for Boc-Amino Acid Derivatives

| Chiral Stationary Phase Type | Common Trade Names/Examples | Separation Mode(s) | Typical Analytes |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase, Polar Organic | N-blocked amino acids (including t-BOC), acidic compounds |

| Pirkle (Brush-type) | SUMICHIRAL OA-3300 | Normal Phase, Reversed Phase | Boc-amino acids, acetyl-amino acids |

| Cyclodextrin-based | CYCLOBOND I 2000 RSP | Reversed-Phase | t-BOC amino acids, compounds with aromatic rings |

| Zwitterionic Quinine-based | - | Polar-Ionic | N(α)-Boc amino acids |

LC/MS and LC/MS/MS Compatibility

The coupling of liquid chromatography with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) provides a powerful tool for both the separation and identification of chiral compounds. The compatibility of chiral HPLC methods with MS detection is a significant advantage, particularly in complex sample matrices.

For the analysis of Boc-protected amino acids, it is essential to use mobile phases containing volatile buffers, such as ammonium trifluoroacetate or ammonium acetate, to ensure compatibility with the mass spectrometer's ion source. sigmaaldrich.com This allows for the direct analysis of the separated enantiomers without the need for derivatization steps that might compromise the chiral information.

LC-MS/MS has been successfully used in the analysis of halogenated phenylalanine derivatives. researchgate.netresearchgate.net For instance, in a study involving the supplementation of Streptomyces coeruleorubidus cultures with 2-chlorophenylalanine, LC-MS/MS was used to identify the resulting halogenated pacidamycin analogues. researchgate.net The method involved extracted ion chromatograms for the expected molecular ions, MS spectra to confirm the molecular weight, and MS/MS analysis to identify diagnostic fragment ions. researchgate.net

Furthermore, LC-MS/MS is a key technology in the study of metabolic disorders, such as Phenylketonuria (PKU), where it is used for the rapid and quantitative analysis of phenylalanine and tyrosine in biological samples. zivak.com The use of reversed-phase C18 columns with ion-pair chromatography or hydrophilic interaction chromatography (HILIC) coupled with MS detection are common approaches for the analysis of underivatized or derivatized amino acids.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For Boc-protected phenylalanine derivatives, the ¹H NMR spectrum typically shows characteristic signals for the tert-butyl protons of the Boc group, the aromatic protons of the phenylalanine ring, and the protons of the amino acid backbone. nih.gov For instance, in a related compound, N-(tert-butoxycarbonyl)-L-phenylalanine, the protons of the tert-butyl group appear as a singlet around 1.30 ppm. The chemical shifts of the aromatic protons will be influenced by the position of the chlorine atom on the phenyl ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. mdpi.com Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring. nih.gov The chemical shifts of the aromatic carbons are particularly sensitive to the presence and position of the chloro-substituent. For example, in a study of isotopically labeled phenylalanine derivatives, the carbon attached to the fluorine atom showed a characteristic doublet in the ¹³C NMR spectrum due to C-F coupling. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| tert-butyl (CH₃)₃ | ~1.3-1.4 | ~28 |

| tert-butyl (C) | - | ~80 |

| α-CH | ~4.2-4.6 | ~55-60 |

| β-CH₂ | ~3.0-3.3 | ~37-40 |

| Aromatic CHs | ~7.0-7.4 | ~127-135 |

| Aromatic C-Cl | - | ~130-135 |

| Carbonyl (Boc) | - | ~155 |

| Carbonyl (Acid) | - | ~170-175 |

| NH | ~7.2 | - |

| OH (acid) | ~10-12 | - |

| Note: These are approximate ranges and can vary based on the solvent and other experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₈ClNO₄), the expected monoisotopic mass is approximately 299.0924 Da. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids and peptides, often in conjunction with LC. In ESI-MS, Boc-protected amino acids can be observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. A common fragmentation pathway for Boc-protected amines in MS involves the loss of the tert-butoxycarbonyl group or parts of it. reddit.com A characteristic neutral loss of 56 Da, corresponding to isobutylene, is often observed from the [M+H]⁺ ion. Another fragmentation involves the loss of the entire Boc group (100 Da). A study on the fragmentation of N-terminal protected amino acids showed that a rearrangement reaction could occur, leading to specific fragment ions. For Boc-protected amino acids, a fragment corresponding to [M-H-74]⁻ was observed, which was attributed to the migration of the Boc-moiety followed by cleavage.

Optical Rotation Measurements

Optical rotation is a key physical property used to characterize chiral molecules and determine their enantiomeric purity. reddit.comsemanticscholar.org The specific rotation, [α], is a standardized measure of the optical rotation of a compound at a specific concentration, path length, temperature, and wavelength of light (typically the sodium D-line at 589 nm).

For this compound, a positive specific rotation value is expected. A reported value is [α]²⁰_D = +27 ± 2º (c=1 in EtOAc). chemimpex.com Another source reports a value of +23.5 ± 2° (c = 1% in ethyl acetate). sigmaaldrich.com A third source gives a specific rotation of +33º (c=1, EtOH). echemi.com The corresponding L-enantiomer, Boc-2-chloro-L-phenylalanine, has a negative specific rotation of [α]²⁰_D = -24.5 ± 1°, c = 1% in ethyl acetate. sigmaaldrich.com The opposite signs of the optical rotation for the D and L enantiomers are a fundamental property of chiral molecules. researchgate.net

The magnitude of the specific rotation can be influenced by factors such as concentration and the solvent used for the measurement. acs.orgresearchgate.net Therefore, it is crucial to report these experimental conditions alongside the measured value. The determination of the specific rotation is a relatively rapid method to get an indication of the enantiomeric composition. researchgate.net

Table 3: Reported Optical Rotation Values

| Compound | Specific Rotation [α] | Conditions | Reference |

| This compound | +27 ± 2º | c=1 in Ethyl Acetate, 20°C, D-line | chemimpex.com |

| This compound | +23.5 ± 2° | c=1% in Ethyl Acetate, 20°C, D-line | sigmaaldrich.com |

| This compound | +33º | c=1 in Ethanol, D-line | echemi.com |

| Boc-2-chloro-L-phenylalanine | -24.5 ± 1° | c=1% in Ethyl Acetate, 20°C, D-line | sigmaaldrich.com |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein. While specific studies on Boc-2-chloro-D-phenylalanine are not extensively documented in publicly available literature, general principles derived from studies on related halogenated phenylalanine derivatives can be applied to understand its potential interactions.

The introduction of a chlorine atom to the phenyl ring of D-phenylalanine can significantly alter its interaction with protein targets. The chlorine atom, being electron-withdrawing and larger than a hydrogen atom, can influence the electronic and steric properties of the molecule. nih.gov This can lead to specific interactions, such as halogen bonds, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on the protein. mdpi.com

Molecular docking studies on other chlorinated compounds have shown that the halogen substituent can dictate the orientation of the ligand within a protein's binding pocket. tandfonline.com For instance, in peptides, the presence of a 2-chloro-L-phenylalanine has been observed to result in a significant gain in binding affinity compared to other unnatural amino acids. nih.gov This suggests that the chloro group can engage in favorable interactions that enhance binding. The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which also influences how the molecule fits into and interacts with protein active sites. mdpi.com

The way this compound occupies the active site of a target protein is influenced by both the chlorinated phenyl ring and the Boc group. The D-configuration of the amino acid also plays a critical role in determining its fit within a chiral binding pocket. Molecular dynamics simulations on similar phenylalanine derivatives have been used to assess the stability of these interactions over time. researchgate.net

The binding affinity, a measure of the strength of the interaction, is expected to be influenced by the chloro-substitution. Halogenation can enhance binding affinity by increasing the hydrophobicity of the ligand and by participating in specific interactions like halogen bonds. mdpi.com Studies on other halogenated phenylalanine derivatives have shown that they can enhance the binding affinity to their target proteins. mdpi.com For example, halogenated tyrosine, a related aromatic amino acid, has been shown to improve the binding affinity of an antibody fragment to its antigen tenfold. mdpi.comencyclopedia.pub

Ligand-Protein Interactions

In Silico Prediction of Metabolic Stability

In silico tools are widely used to predict the metabolic stability of drug candidates, helping to identify potential liabilities early in the drug discovery process. These predictions are often based on the compound's structure and its likely interaction with metabolic enzymes.

The metabolic stability of a compound is crucial for its therapeutic potential. The Boc group is generally stable under many conditions but can be cleaved by strong acids. researchgate.netorganic-chemistry.org The introduction of a halogen atom, such as chlorine, can affect metabolic stability. ahajournals.org In some cases, halogenation can block sites of metabolism, leading to increased stability. ahajournals.org However, the carbon-chlorine bond can also be a site for metabolic reactions.

Cytochrome P450 3A4 (CYP3A4) is a major enzyme involved in drug metabolism. unicamp.br Predicting a compound's affinity for CYP3A4 is a key part of assessing its metabolic profile. unicamp.br Quantitative structure-activity relationship (QSAR) models are often used for this purpose. nih.gov These models correlate a compound's structural features with its likelihood of being a CYP3A4 substrate or inhibitor.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. These studies are fundamental in medicinal chemistry for optimizing lead compounds.

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine can have a profound impact on the biological activity of peptides and other molecules containing this amino acid. The position of the chlorine atom is also critical. In the case of 2-chloro-phenylalanine, the chlorine is at the ortho position.

Research has shown that incorporating 2-chloro-L-phenylalanine into peptides can lead to a significant increase in binding affinity for their targets. nih.gov This enhanced affinity is attributed to the specific interactions that the chloro group can make within the binding pocket. The electronic and steric effects of the chlorine atom can alter the conformation of the peptide, potentially leading to a more favorable binding orientation.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for Halogenated Amino Acids

The development of efficient and stereoselective methods for synthesizing halogenated amino acids is a highly active area of research. acs.org Traditional methods often require harsh conditions or lack the desired regioselectivity and stereocontrol. Emerging strategies are focused on catalytic and enzymatic approaches to overcome these limitations.

Recent advancements include the use of phase-transfer catalysis for the enantioselective synthesis of fluorinated α-amino acids and copper(II) chloride catalysis for radioiodination. wiley.com Asymmetric catalysis, particularly using chiral catalysts, has shown great promise in achieving high levels of stereocontrol during halogenation. nih.govacs.org For instance, ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones has been developed for the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives. acs.orgnih.gov

Furthermore, enzymatic and bio-catalytic methods are gaining traction as environmentally friendly alternatives. mdpi.comencyclopedia.pub These methods often utilize enzymes like halogenases or amino acid dehydrogenases to achieve highly specific halogenation under mild conditions. wiley.com The development of these novel synthetic routes is crucial for producing a diverse array of halogenated amino acids, including Boc-2-chloro-D-phenylalanine, with high purity and in a cost-effective manner.

Expanded Applications in Material Science and Bio-based Materials

The unique properties of halogenated amino acids are being increasingly exploited in the field of material science. The incorporation of these non-natural amino acids into peptides can lead to the formation of self-assembling structures with enhanced thermal and enzymatic stability. These bio-based materials have potential applications in tissue engineering, drug delivery, and as antimicrobial surfaces.

Non-natural phenylalanine derivatives, such as this compound, are being investigated for the development of bio-based materials with improved mechanical, thermal, or optical properties. These materials offer a sustainable alternative to traditional petroleum-based plastics and can be applied in various industries, from electronics to biomedicine. For example, peptides containing halogenated phenylalanine residues can be designed to form hydrogels for controlled drug release or as scaffolds for tissue regeneration. The presence of the chlorine atom can influence intermolecular interactions, leading to materials with unique self-assembly and macroscopic properties.

Advanced Therapeutic Development Leveraging this compound

This compound is a valuable building block in the synthesis of peptide-based therapeutics. chemimpex.comchemimpex.com The introduction of a chlorine atom can significantly enhance the biological activity and metabolic stability of peptides. This is attributed to the steric and electronic effects of the halogen, which can improve binding affinity to target receptors and increase resistance to enzymatic degradation. chemimpex.com

Research has demonstrated that incorporating 2-chloro-L-phenylalanine can lead to a significant increase in the binding affinity of peptides to their targets. vulcanchem.com This makes it a particularly valuable component in the design of potent and selective enzyme inhibitors and receptor modulators. chemimpex.comvulcanchem.com Consequently, this compound is utilized in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders, where targeted therapies are crucial. chemimpex.comchemimpex.com The ability to introduce this modified amino acid into peptide sequences allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, leading to more effective drug candidates. chemimpex.com

Table 1: Research Findings on Therapeutic Potential

| Research Area | Finding | Implication for this compound |

| Enzyme Inhibition | The chlorine atom can enhance binding affinity to the active site of enzymes. | Development of more potent and selective enzyme inhibitors for various diseases. chemimpex.comchemimpex.com |

| Peptide Stability | Halogenation can increase resistance to proteolytic degradation. | Creation of longer-lasting peptide drugs with improved pharmacokinetic profiles. |

| Receptor Binding | The modified phenyl ring can lead to stronger and more specific interactions with receptors. | Design of highly targeted therapeutics with reduced off-target effects. chemimpex.com |

| Antimicrobial Peptides | Halogenation can enhance the antimicrobial activity of peptides. nih.govencyclopedia.pub | Development of new antibiotics to combat drug-resistant bacteria. nih.gov |

Integration with AI and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. jddtonline.info These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, significantly accelerating the drug development process. jddtonline.info

In the context of this compound, AI and ML can be employed to:

Predict Optimal Incorporation Sites: Algorithms can predict the most effective positions to incorporate this compound into a peptide sequence to maximize its therapeutic effect.

De Novo Design: AI can generate novel peptide sequences containing this modified amino acid with desired pharmacological properties.

Optimize Synthesis: Machine learning models can help optimize the reaction conditions for the synthesis of halogenated amino acids and the peptides that contain them.

By leveraging the predictive power of AI, researchers can more efficiently explore the chemical space and design next-generation therapeutics that incorporate the unique properties of this compound. researchgate.net This synergy between advanced computational methods and novel chemical entities holds immense promise for the future of medicine.

Q & A

Basic Research Questions

Q. How is Boc-2-chloro-D-phenylalanine synthesized, and what are the critical steps to ensure enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amine group of D-2-chlorophenylalanine with Boc anhydride under alkaline conditions (e.g., sodium bicarbonate) to form the Boc-protected intermediate. Key steps include:

- Protection : Reaction with Boc anhydride in a polar aprotic solvent (e.g., THF) at 0–4°C to minimize racemization .

- Purification : Use of column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC to confirm purity .

- Characterization : NMR (¹H/¹³C) to verify stereochemistry and chlorine positioning, and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 1.4 ppm for Boc tert-butyl group) and ¹³C NMR (carbonyl peaks at ~155 ppm) to confirm structure and purity .

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess enantiomeric excess. Chiral columns may resolve D/L isomers .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₄H₁₈ClNO₄) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yield while minimizing racemization?

- Methodological Answer :

- Temperature Control : Conduct coupling reactions at 0–4°C to reduce kinetic resolution and racemization .

- Catalyst Selection : Use coupling agents like HATU or EDC with HOBt to enhance efficiency and stereochemical fidelity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DIEA stabilize reactive intermediates .

- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate and assess studies for biases (e.g., assay variability, cell line differences) .

- Meta-Analysis : Use fixed/random-effects models to quantify heterogeneity in IC₅₀ values or receptor binding affinities .

- Experimental Replication : Validate conflicting results under standardized conditions (e.g., pH, temperature) with blinded analysis .

Q. How should researchers design dose-response studies to evaluate this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves .

- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO/solvent) to normalize data .

- Statistical Models : Fit data to Hill equations or nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess cooperativity .

Methodological Guidance for Data Analysis

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data involving this compound derivatives?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS regression to identify key structural descriptors (e.g., Cl position, logP) influencing activity .

- Machine Learning : Train random forest or SVM models on datasets to predict bioactivity based on substituent patterns .

- Error Handling : Report confidence intervals for IC₅₀ values and use ANOVA to compare group means across derivatives .

Q. How can researchers ensure reproducibility in this compound-based pharmacokinetic studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for in vivo studies (e.g., fixed dosing intervals, controlled diets) .

- Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards (e.g., D₅-Boc derivative) to quantify plasma concentrations .

- Data Sharing : Deposit raw pharmacokinetic data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.